molecular formula C9H7F3O3 B8547760 4-Hydroxy-3-methoxy-5-(trifluoromethyl)benzaldehyde CAS No. 116314-60-4

4-Hydroxy-3-methoxy-5-(trifluoromethyl)benzaldehyde

Cat. No. B8547760
Key on ui cas rn: 116314-60-4
M. Wt: 220.14 g/mol
InChI Key: IDHLTDAHMWZQQR-UHFFFAOYSA-N
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Patent
US09447028B2

Procedure details

A mixture of 2-methoxy-6-(trifluoromethyl)phenol (2) (2.5 g, 13 mmol) and hexamethylenetetramine (1.8 g, 13 mmol) in TFA (40 mL) was stirred under reflux for 3 h. The solvent was removed in vacuo and the residue was dissolved in 1M HCl (20 mL). The product was extracted with DCM (3×20 mL), the combined organics were washed with brine (2×20 mL) and then the solvent was removed in vacuo. The residue was purified by silica gel chromatography (80 g, 0-100% EtOAc in isohexane) to afford 4-hydroxy-3-methoxy-5-(trifluoromethyl)benzaldehyde (3) (1.03 g, 34%) as a white solid: m/z 219 [M−H]− (ES−).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([C:9]([F:12])([F:11])[F:10])[C:4]=1[OH:13].C1N2CN3CN(C2)CN1C3.[C:24](O)(C(F)(F)F)=[O:25]>>[OH:13][C:4]1[C:5]([C:9]([F:11])([F:10])[F:12])=[CH:6][C:7]([CH:24]=[O:25])=[CH:8][C:3]=1[O:2][CH3:1]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
COC1=C(C(=CC=C1)C(F)(F)F)O
Name
Quantity
1.8 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
40 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 1M HCl (20 mL)
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with DCM (3×20 mL)
WASH
Type
WASH
Details
the combined organics were washed with brine (2×20 mL)
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (80 g, 0-100% EtOAc in isohexane)

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C=O)C=C1C(F)(F)F)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.03 g
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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